molecular formula C16H18N2O2 B7515865 3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one

3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one

Cat. No. B7515865
M. Wt: 270.33 g/mol
InChI Key: LKJYVHARWGKRNX-UHFFFAOYSA-N
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Description

3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one, commonly known as MPHC, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of drug discovery. MPHC is a derivative of isoquinoline, which is a heterocyclic compound that has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of MPHC involves the inhibition of the aforementioned enzymes. By inhibiting these enzymes, MPHC increases the levels of neurotransmitters such as acetylcholine and serotonin in the brain. This leads to improved cognitive function and mood regulation.
Biochemical and Physiological Effects
MPHC has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to have antidepressant-like effects in animal models of depression. Additionally, MPHC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using MPHC in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve in experimental solutions. Additionally, MPHC has a relatively low molecular weight, which makes it easy to handle and manipulate in the lab. However, one limitation of using MPHC in lab experiments is its potential toxicity. MPHC has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MPHC. One area of interest is the development of MPHC derivatives with improved pharmacological properties. For example, researchers may seek to develop MPHC derivatives with increased selectivity for specific enzymes or with improved solubility and bioavailability. Additionally, researchers may seek to investigate the potential therapeutic applications of MPHC in other neurological disorders such as Parkinson's disease and schizophrenia. Finally, researchers may seek to investigate the potential use of MPHC as a neuroprotective agent in conditions such as traumatic brain injury and stroke.
Conclusion
In conclusion, MPHC is a chemical compound that has shown promise in the field of drug discovery. It has been shown to exhibit inhibitory activity against a variety of enzymes and to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and depression. However, further research is needed to fully understand the pharmacological properties of MPHC and to develop derivatives with improved therapeutic potential.

Synthesis Methods

The synthesis of MPHC involves the reaction of 2-methylpiperidine-1-carboxylic acid with isoquinoline-1,3-dione in the presence of a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction proceeds via the formation of an amide bond between the carboxylic acid group of 2-methylpiperidine-1-carboxylic acid and the carbonyl group of isoquinoline-1,3-dione. The resulting product, MPHC, is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

MPHC has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against a variety of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters such as acetylcholine and serotonin, which are important for cognitive function and mood regulation. Therefore, MPHC has the potential to be developed as a drug for the treatment of neurological disorders such as Alzheimer's disease and depression.

properties

IUPAC Name

3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-4-5-9-18(11)16(20)14-10-12-7-2-3-8-13(12)15(19)17-14/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJYVHARWGKRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one

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